N-Methylmorphine, also known as 4-methylmorpholine, is an organic compound with the molecular formula and a molecular weight of 101.15 g/mol. This compound is a cyclic tertiary amine that appears as a colorless liquid with an ammonia-like odor. It is less dense than water and insoluble in it, but soluble in polar solvents. N-Methylmorphine is classified as a heterocyclic amine oxide and serves as a precursor to N-Methylmorpholine N-oxide, which is widely used in various chemical processes, particularly in organic chemistry as a co-oxidant and sacrificial catalyst .
N-Methylmorphine's unique properties stem from its ability to dissolve cellulose without derivatization, making it distinct from other solvents used in fiber production. Additionally, its role as both a solvent and a catalyst in organic reactions showcases its versatility compared to similar compounds that may serve more specialized functions.
N-Methylmorphine exhibits various biological activities, primarily due to its structural characteristics. It has been noted for its potential use in biorefinery processes, particularly in the pre-treatment of biomass to enhance digestion efficiency. Its interactions with biomass components like lignin have been studied to understand its effectiveness in these applications . Furthermore, N-Methylmorphine's role as a solvent for cellulose indicates its utility in biopolymers and materials science.
The synthesis of N-Methylmorphine can be achieved through several methods:
Both methods yield high-purity N-Methylmorphine suitable for various applications.
N-Methylmorphine has diverse applications across several fields:
N-Methylmorphine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Key Uses | |||||||||||||||||||||||||||||||||||||||||||||||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Morpholine | Cyclic amine | Solvent and chemical intermediate | |||||||||||||||||||||||||||||||||||||||||||||||||||||||
| N-Methylmorpholine N-Oxide | Amine oxide | Co-oxidant in oxidation reactions | |||||||||||||||||||||||||||||||||||||||||||||||||||||||
| 4-Hydroxyvaleric Acid Morpholide | Morpholine derivative | Biomass processing agent | |||||||||||||||||||||||||||||||||||||||||||||||||||||||
| Tetrahydrofuran | Cyclic ether | Solvent for various
N-Methylmorphine, also known as codeine, represents a significant opioid alkaloid with the molecular formula C₁₈H₂₁NO₃ and a molecular weight of 299.364 grams per mole [2]. This compound is systematically named as (1S,5R,13R,14S,17R)-10-methoxy-4-methyl-12-oxa-4-azapentacyclo[9.6.1.0¹,¹³.0⁵,¹⁷.0⁷,¹⁸]octadeca-7(18),8,10,15-tetraen-14-ol, reflecting its complex pentacyclic structure [21]. The molecular composition consists of eighteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and three oxygen atoms [2]. The compound exhibits a monoisotopic mass of 299.152143543 atomic mass units when composed entirely of the most abundant isotopes [7]. The Chemical Abstracts Service registry number for N-Methylmorphine is 76-57-3, providing a unique identifier for this specific chemical entity [22]. Isotopic Distribution AnalysisThe isotopic composition of N-Methylmorphine follows predictable patterns based on the natural abundance of constituent elements [42]. Carbon-12 represents 98.89% of natural carbon, while Carbon-13 accounts for 1.11% of the total carbon isotopic distribution [42]. Hydrogen-1 constitutes 99.985% of natural hydrogen, with Deuterium (Hydrogen-2) representing only 0.015% of the hydrogen isotope pool [42]. Nitrogen-14 comprises 99.63% of natural nitrogen, while Nitrogen-15 accounts for 0.37% of the nitrogen isotopic composition [42]. Oxygen-16 represents 99.759% of natural oxygen, with Oxygen-18 contributing 0.204% to the oxygen isotopic distribution [42]. The presence of Oxygen-17 is negligible at 0.037% natural abundance [42].
Mass spectrometric analysis reveals that the monoisotopic peak represents approximately 79.2% of the total ion current, while the M+1 isotopologue accounts for 18.1% of the signal intensity [43]. The M+2 isotopologue contributes approximately 2.2% to the overall mass spectral pattern [43]. These isotopic distributions are crucial for accurate mass spectrometric identification and quantification of N-Methylmorphine in analytical applications [41]. Crystallographic Studies and TautomerismCrystallographic investigations of N-Methylmorphine and related morphinan compounds have provided detailed insights into their three-dimensional molecular architecture [35]. The compound crystallizes in a chair conformation for the morpholine-like ring system, which represents the most thermodynamically stable configuration [24]. Single crystal X-ray diffraction studies have revealed that N-Methylmorphine adopts a specific spatial arrangement that minimizes steric interactions between substituent groups [10]. The molecular structure exhibits a rigid pentacyclic framework with limited conformational flexibility due to the presence of multiple ring systems [37]. The 4,5-epoxy bridge constrains the overall molecular geometry, preventing significant conformational changes in the central portion of the molecule [27]. Nuclear magnetic resonance spectroscopy studies have confirmed that the N-methyl group preferentially adopts an equatorial configuration, as evidenced by characteristic gamma-effects observed in Carbon-13 nuclear magnetic resonance spectra [24]. Tautomeric ConsiderationsN-Methylmorphine exhibits limited tautomeric behavior due to its stable aromatic ring system and the presence of a methoxy group at the 3-position [38]. Unlike compounds with free hydroxyl groups that can participate in keto-enol tautomerism, the methoxy substitution in N-Methylmorphine effectively prevents such equilibria [33]. The phenolic hydroxyl group at position 6 remains in its enolic form, contributing to the overall stability of the molecular structure [17]. The absence of significant tautomeric interconversion is supported by the consistent chemical shift patterns observed in nuclear magnetic resonance spectroscopy across different solvent systems [45]. The compound maintains its structural integrity across a wide range of pH conditions, with the tertiary amine nitrogen serving as the primary ionizable site [23]. Molecular dynamics simulations have demonstrated that the preferred conformation remains stable over extended time periods, with only minor fluctuations in bond angles and torsional angles [37]. Comparative Analysis with Morphine and CodeineThe structural relationship between N-Methylmorphine (codeine), morphine, and related alkaloids reveals important chemical distinctions that influence their molecular properties [17]. Morphine possesses the molecular formula C₁₇H₁₉NO₃ with a molecular weight of 285.34 grams per mole, differing from N-Methylmorphine by the absence of a methyl group at the 3-position hydroxyl [20] [23]. Structural Feature ComparisonThe primary structural difference between N-Methylmorphine and morphine lies in the substitution pattern of the phenolic hydroxyl groups [17]. Morphine contains two free hydroxyl groups at positions 3 and 6, while N-Methylmorphine features a methoxy group at position 3 and a free hydroxyl at position 6 [7] [20]. This methylation represents the key structural modification that distinguishes codeine from its parent alkaloid morphine [33].
Both compounds share identical stereochemical configurations at their five chiral centers, designated as (5α,6α) in the systematic nomenclature [27]. The absolute stereochemistry follows the same pattern: (1S,5R,13R,14S,17R) for both molecules [25]. This stereochemical identity ensures that both compounds interact with biological receptors in similar spatial orientations [18]. Nuclear Magnetic Resonance Spectroscopic ComparisonCarbon-13 nuclear magnetic resonance spectroscopy reveals distinct differences between N-Methylmorphine and morphine in their chemical shift patterns [45]. The methoxy carbon in N-Methylmorphine appears as a characteristic signal around 55-60 parts per million, which is absent in morphine spectra [45]. The aromatic carbon bearing the methoxy substitution exhibits a downfield shift compared to the corresponding carbon in morphine [45]. Proton nuclear magnetic resonance spectroscopy demonstrates that the methoxy protons in N-Methylmorphine generate a sharp singlet at approximately 3.87 parts per million [45]. The aromatic protons show subtle but measurable differences in chemical shifts between the two compounds, reflecting the electronic effects of methoxy versus hydroxyl substitution [45]. The coupling patterns remain essentially identical due to the preservation of the basic carbon framework [45]. Molecular Property DifferencesThe introduction of the methoxy group significantly alters the physicochemical properties of N-Methylmorphine compared to morphine [19]. The octanol-water partition coefficient demonstrates increased lipophilicity for N-Methylmorphine, facilitating enhanced membrane permeability [23]. This structural modification affects the compound's interaction with biological membranes and transport proteins [19]. The presence of one less hydrogen bond donor in N-Methylmorphine compared to morphine influences its crystal packing arrangements and intermolecular interactions [36]. Hydrogen bonding patterns differ substantially between the two compounds, with morphine capable of forming more extensive hydrogen bond networks due to its additional hydroxyl group [36]. These differences manifest in distinct melting points, solubility characteristics, and crystalline polymorphs [22]. XLogP3 0.8
Hydrogen Bond Acceptor Count 3
Hydrogen Bond Donor Count 2
Exact Mass 300.15996856 g/mol
Monoisotopic Mass 300.15996856 g/mol
Heavy Atom Count 22
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N-Methylmorphine
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Last modified: 02-18-2024
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